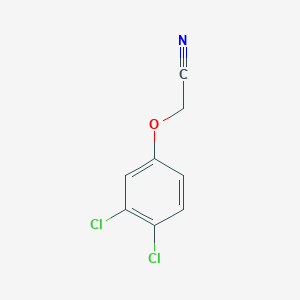
2-(3,4-二氯苯氧基)乙腈
描述
2-(3,4-Dichlorophenoxy)acetonitrile is a chemical compound with the CAS Number: 38949-69-8. It has a molecular weight of 202.04 and is usually stored at room temperature .
Synthesis Analysis
The synthesis of 2-(3,4-Dichlorophenoxy)acetonitrile and its derivatives involves the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides . The target products were obtained in 58-72% yield .Molecular Structure Analysis
The InChI code for 2-(3,4-Dichlorophenoxy)acetonitrile is 1S/C8H5Cl2NO/c9-7-2-1-6 (5-8 (7)10)12-4-3-11/h1-2,5H,4H2 .科学研究应用
2-(3,4-二氯苯氧基)乙腈合成除草剂
除草剂合成2-(3,4-二氯苯氧基)乙腈的主要科学应用之一是合成除草剂。Bandgar 和 Naik (1998) 探索了使用负载在阴离子交换树脂上的 2, 4-二氯苯氧基乙酸阴离子合成有效除草剂。合成过程包括用乙腈中的二卤化物处理负载的酸阴离子,以生成具有除草剂性质的 2, 4-二氯苯氧基乙酸二酯 (Bandgar & Naik, 1998)。
土壤中除草剂分析Kashyap 等人 (2005) 进行的另一项研究重点分析了土壤中的 2,4-二氯苯氧基乙酸 (2,4-D)。他们开发了一种方法,使用改进的索氏提取器中的乙腈从土壤样品中提取除草剂,然后使用高效液相色谱 (HPLC) 和紫外检测进行分析。本研究强调了 2-(3,4-二氯苯氧基)乙腈衍生物 2,4-D 在农业应用中的相关性及其在环境样品中的分析 (Kashyap et al., 2005)。
除草剂之外的科学研究
金属离子的荧光探针Fang 等人 (2014) 报道了一种对乙醇-水溶液中的 Al3+ 和 Fe3+ 以及对乙腈中的 Al3+ 有选择性响应的罗丹明-氮杂冠醚衍生物。这项研究表明了 2-(3,4-二氯苯氧基)乙腈衍生物在开发用于检测不同溶剂环境中特定金属离子的荧光探针中的潜在应用 (Fang et al., 2014)。
传感电极的开发Sannicolo 等人 (1998) 的研究涉及在乙腈中合成功能化环戊二硫吩,用于开发锂和钠传感电极。这项工作说明了 2-(3,4-二氯苯氧基)乙腈衍生物在用于传感应用的高级材料的创建中的潜力 (Sannicolo et al., 1998)。
离子液体作为除草剂和植物生长调节剂Pernak 等人 (2013) 探索了含有 (2,4-二氯苯氧基)乙酸根阴离子的新型离子液体 (IL) 的合成。这些离子液体显示出比传统除草剂和植物生长调节剂更高的生物活性,这表明了 2-(3,4-二氯苯氧基)乙腈衍生物的另一种应用途径 (Pernak et al., 2013)。
对土壤微生物种群的长期影响Rai (1992) 研究了与 2-(3,4-二氯苯氧基)乙腈相关的化合物 2,4-D 的长期应用,以了解其对土壤中微生物种群和生化过程的影响。这项研究对于评估此类化合物的环境影响具有重要意义 (Rai, 1992)。
安全和危害
未来方向
作用机制
Target of Action
Related compounds have shown antifungal activity against candida atcc species
Mode of Action
It is known that related compounds can inhibit the growth of certain fungi, such as candida atcc species . The specific interactions between 2-(3,4-Dichlorophenoxy)acetonitrile and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Given the antifungal activity of related compounds , it is possible that 2-(3,4-Dichlorophenoxy)acetonitrile may interfere with pathways essential for fungal growth and survival
Result of Action
属性
IUPAC Name |
2-(3,4-dichlorophenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQAEZYNTJNSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2580517.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2580518.png)

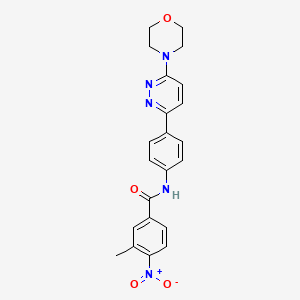

![Methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate](/img/structure/B2580526.png)
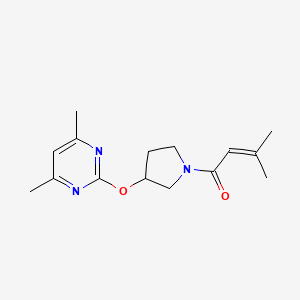
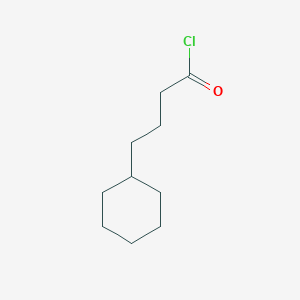
![2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-6-fluorobenzamide](/img/structure/B2580531.png)
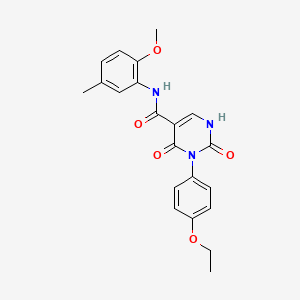
![3-(benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2580534.png)
![N-(2,4-dimethoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2580537.png)
![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one](/img/structure/B2580538.png)